3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester
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Overview
Description
3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester typically involves the esterification of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Hydrolysis: The major products are 3-(2-Chloro-4-fluoro-phenyl)-propionic acid and methanol.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-phenylacetic acid
- 3-Chloro-2-fluorobenzaldehyde
- 2-Chloro-4-fluorophenol
Uniqueness
3-(2-Chloro-4-fluoro-phenyl)-propionic acid methyl ester is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to similar compounds. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C10H10ClFO2 |
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Molecular Weight |
216.63 g/mol |
IUPAC Name |
methyl 3-(2-chloro-4-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H10ClFO2/c1-14-10(13)5-3-7-2-4-8(12)6-9(7)11/h2,4,6H,3,5H2,1H3 |
InChI Key |
CLQYEXIRXJOSFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
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